2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium tert-butoxide as a base and elemental sulfur to facilitate the formation of the benzoxazole ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the difluoromethyl group or the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell division and protein synthesis, which is particularly relevant in the context of antimicrobial and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the difluoromethyl and mercapto groups.
2-Mercaptobenzoxazole: Similar to 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole but without the difluoromethyl group.
7-Difluoromethylbenzoxazole: Lacks the mercapto group but contains the difluoromethyl group.
Uniqueness
This compound is unique due to the presence of both the difluoromethyl and mercapto groups, which confer enhanced chemical stability and biological activity.
Properties
Molecular Formula |
C8H5F2NOS |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(13)6(4)12-8/h1-3,7,13H |
InChI Key |
BPUPLMUXKFDGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.